molecular formula C8H6ClNO B3031997 2-Chloro-4-isocyano-1-methoxybenzene CAS No. 920524-21-6

2-Chloro-4-isocyano-1-methoxybenzene

Cat. No.: B3031997
CAS No.: 920524-21-6
M. Wt: 167.59 g/mol
InChI Key: UUHMPQKKAHKFLE-UHFFFAOYSA-N
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Description

2-Chloro-4-isocyano-1-methoxybenzene (CAS 920524-21-6) is an aromatic compound with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol . Its structure features a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a chlorine atom at position 2, and a highly reactive isocyano group (-N≡C) at position 4. The isocyano group confers unique reactivity, making this compound valuable in coordination chemistry, catalysis, and the synthesis of metal-organic frameworks (MOFs). Georganics Ltd. supplies it in quantities ranging from milligrams to multi-kilogram batches for research and industrial applications .

Properties

IUPAC Name

2-chloro-4-isocyano-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMPQKKAHKFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+]#[C-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405846
Record name 2-chloro-4-isocyano-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920524-21-6
Record name 2-chloro-4-isocyano-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isocyano-1-methoxybenzene typically involves the reaction of 2-chloro-4-nitroanisole with a suitable isocyanide reagent under specific conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-isocyano-1-methoxybenzene may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isocyano-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-isocyano-1-methoxybenzene .

Mechanism of Action

The mechanism of action of 2-Chloro-4-isocyano-1-methoxybenzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy group may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2-Chloro-1-methoxy-4-methyl-benzene

  • Molecular Formula : C₈H₈ClO
  • Molecular Weight : 155.60 g/mol
  • Structure : Substituted with -OCH₃ (position 1), -Cl (position 2), and -CH₃ (position 4).
  • Key Differences: The methyl group (-CH₃) at position 4 is electron-donating, increasing the ring’s electron density compared to the electron-withdrawing isocyano group in the target compound. Lower molecular weight (155.60 vs. 167.59 g/mol) due to the absence of the nitrogen atom in the substituent.
  • Applications : Primarily used as a building block in organic synthesis where steric bulk is needed without high reactivity .

1-Chloro-2-isothiocyanato-4-methoxybenzene

  • Molecular Formula: C₈H₆ClNOS
  • Molecular Weight : 199.66 g/mol
  • Structure : Substituted with -Cl (position 1), -N=C=S (position 2), and -OCH₃ (position 4).
  • Key Differences: The isothiocyanato group (-N=C=S) at position 2 is less electrophilic than the isocyano group but reacts readily with amines, making it useful in bioconjugation. Higher molecular weight (199.66 vs. 167.59 g/mol) due to the sulfur atom in the substituent. Positional isomerism alters electronic and steric effects on the ring.
  • Applications : Employed in peptide modification and protein labeling .

2-Amino-5-chlorobenzonitrile (Mentioned in )

  • Molecular Formula : C₇H₅ClN₂
  • Structure : Substituted with -NH₂ (position 2), -Cl (position 5), and -CN (position para to -NH₂).
  • Key Differences: The cyano group (-CN) is less reactive than isocyano but still electron-withdrawing. Amino group (-NH₂) introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Chloro-4-isocyano-1-methoxybenzene 920524-21-6 C₈H₆ClNO 167.59 -OCH₃, -Cl, -N≡C MOFs, catalysis
2-Chloro-1-methoxy-4-methyl-benzene Not provided C₈H₈ClO 155.60 -OCH₃, -Cl, -CH₃ Organic synthesis
1-Chloro-2-isothiocyanato-4-methoxybenzene 82401-36-3 C₈H₆ClNOS 199.66 -Cl, -N=C=S, -OCH₃ Bioconjugation
2-Amino-5-chlorobenzonitrile Not provided C₇H₅ClN₂ 152.58 -NH₂, -Cl, -CN Agrochemicals

Discussion of Structural and Reactivity Differences

  • Electronic Effects: The isocyano group (-N≡C) in the target compound strongly withdraws electrons, activating the ring for electrophilic substitution at specific positions. In contrast, the methyl group in 2-chloro-1-methoxy-4-methyl-benzene donates electrons, directing reactions to meta/para positions . The isothiocyanato group (-N=C=S) in 1-chloro-2-isothiocyanato-4-methoxybenzene offers dual reactivity: electrophilic at the thiocyanate sulfur and nucleophilic at the nitrogen .
  • Steric and Solubility Profiles: The compact isocyano group minimizes steric hindrance compared to bulkier substituents like -CH₃ or -N=C=S. Amino and cyano groups in 2-amino-5-chlorobenzonitrile enhance polarity, improving aqueous solubility relative to the hydrophobic isocyano analog .

Biological Activity

2-Chloro-4-isocyano-1-methoxybenzene, with the molecular formula C₈H₆ClN₃O, is an organic compound notable for its diverse biological activities. This article explores its interactions with biological systems, focusing on enzyme inhibition, cellular signaling modulation, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chlorine atom, a methoxy group, and an isocyano group. These functional groups contribute to its unique reactivity patterns, making it suitable for various synthetic applications.

Property Value
Molecular FormulaC₈H₆ClN₃O
Molecular Weight183.60 g/mol
Melting PointNot specified

Enzyme Interactions

2-Chloro-4-isocyano-1-methoxybenzene has been shown to interact significantly with cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various substrates in the body. The compound can bind to the active sites of these enzymes, leading to either inhibition or modulation of their activity. This interaction can affect the metabolism of drugs and other xenobiotics, potentially altering their efficacy and toxicity profiles.

Cellular Signaling Pathways

The compound also influences cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating these pathways, it can affect gene expression and metabolic enzyme activity, which may have implications for cell growth and differentiation.

Antimicrobial Properties

Research indicates that compounds containing isocyano groups exhibit significant antimicrobial activity. In various studies, 2-Chloro-4-isocyano-1-methoxybenzene demonstrated effectiveness against several bacterial strains and fungi. For instance, its antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at specific concentrations .

Anticancer Activity

Preliminary studies have suggested that 2-Chloro-4-isocyano-1-methoxybenzene may possess anticancer properties. In vitro experiments indicated that it could inhibit the proliferation of cancer cell lines such as A2780 (human ovarian cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Studies

  • Inhibition of Cytochrome P450 :
    • A study evaluated the IC50 values of various isocyanides, including 2-Chloro-4-isocyano-1-methoxybenzene, against CYP3A4 enzymes. The compound exhibited an IC50 value indicating moderate inhibition compared to other tested isocyanides .
  • Antimicrobial Efficacy :
    • In a comparative study on antimicrobial agents, 2-Chloro-4-isocyano-1-methoxybenzene showed effective inhibition against Candida albicans with an EC50 value of 31 nM, highlighting its potential as a candidate for antifungal therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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